molecular formula C19H35N3O3S B3835696 1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]azocane

1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]azocane

Cat. No.: B3835696
M. Wt: 385.6 g/mol
InChI Key: HCMWTCQTQQXPEV-UHFFFAOYSA-N
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Description

1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]azocane is a complex organic compound that features a unique structure combining an imidazole ring with a sulfonyl group and an azocane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]azocane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and an appropriate aldehyde.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Azocane Moiety: This step involves the alkylation of the imidazole ring with an azocane derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]azocane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]azocane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]azocane involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with a thiazole ring and a phenoxyacetic acid moiety.

Uniqueness

1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]azocane is unique due to its combination of an imidazole ring, a sulfonyl group, and an azocane moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-[[3-(2-methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O3S/c1-17(2)9-14-26(23,24)19-20-15-18(22(19)12-13-25-3)16-21-10-7-5-4-6-8-11-21/h15,17H,4-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMWTCQTQQXPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCS(=O)(=O)C1=NC=C(N1CCOC)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]azocane
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1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]azocane

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